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(E)-N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-propoxyphenyl)acrylamide
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Overview
Description
(E)-N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-propoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound, in particular, may exhibit unique properties due to the presence of chloro, cyano, and propoxy functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-propoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylaniline, 4-propoxybenzaldehyde, and cyanoacetic acid.
Condensation Reaction: The first step involves the condensation of 2-chloro-4,6-dimethylaniline with 4-propoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Knoevenagel Condensation: The intermediate Schiff base undergoes a Knoevenagel condensation with cyanoacetic acid in the presence of a catalyst, such as piperidine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-propoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-propoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-phenylacrylamide
- N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-methoxyphenyl)acrylamide
- N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-ethoxyphenyl)acrylamide
Uniqueness
(E)-N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-propoxyphenyl)acrylamide is unique due to the presence of the propoxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The combination of chloro, cyano, and propoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
(E)-N-(2-chloro-4,6-dimethylphenyl)-2-cyano-3-(4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-9-26-18-7-5-16(6-8-18)12-17(13-23)21(25)24-20-15(3)10-14(2)11-19(20)22/h5-8,10-12H,4,9H2,1-3H3,(H,24,25)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVPLSZTCLDCW-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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